Carbaryl

Description

This compound appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion.

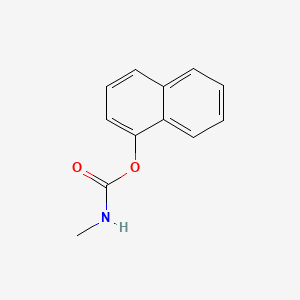

This compound is a carbamate ester obtained by the formal condensation of 1-naphthol with methylcarbamic acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical and a plant growth retardant. It is a carbamate ester and a member of naphthalenes. It is functionally related to a methylcarbamic acid and a 1-naphthol.

This compound is an insecticide used on a variety of crops. Acute (short-term) and chronic (long-term) occupational exposure of humans to this compound has been observed to cause cholinesterase inhibition, and reduced levels of this enzyme in the blood cause neurological effects. These effects appear to be reversible upon discontinuation of exposure. Headaches, memory loss, muscle weakness and cramps, and anorexia are caused by prolonged low-level exposure to this compound resulting from cholinesterase inhibition. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

Carbaril is a synthetic carbamate acetylcholinesterase inhibitor and suspected endocrine disruptor that is used as a pesticide. It is characterized as a toxic, white-grey odorless solid, and exposure occurs by inhalation, ingestion, or contact.

CARBARIL is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Carbaril is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, this compound, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of this compound's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

A carbamate insecticide and parasiticide. It is a potent anticholinesterase agent belonging to the carbamate group of reversible cholinesterase inhibitors. It has a particularly low toxicity from dermal absorption and is used for control of head lice in some countries.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXBEEMKQHEXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020247 | |

| Record name | Carbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide] | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

193-202 °C | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01% | |

| Record name | SID26730497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to light tan crystals, White or gray ... solid. | |

CAS No. |

63-25-2, 3197-92-0, 27636-33-5 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbaryl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic-14C acid, methyl-, 1-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbaryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBARYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbaryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBARIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R890C8J3N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbaryl on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum N-methyl carbamate insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a detailed examination of this mechanism, focusing on the molecular interactions, enzyme kinetics, and the resultant physiological consequences for the insect. It includes a compilation of quantitative toxicological data, detailed experimental protocols for assessing neurotoxicity, and visual representations of the key pathways and processes to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound (1-naphthyl methylcarbamate) has been used extensively in agriculture and residential settings to control a wide variety of insect pests since its introduction in 1959.[1][2] It belongs to the carbamate class of insecticides, which are structurally derived from carbamic acid.[3] this compound's efficacy stems from its potent action on the insect's central and peripheral nervous systems.[4] Exposure in insects occurs through ingestion or direct contact.[2] The primary mode of action is the disruption of synaptic transmission in cholinergic pathways, a mechanism it shares with organophosphate insecticides, though with key differences in the reversibility of its effects.[3][5]

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The defining mechanism of this compound's insecticidal activity is the inhibition of acetylcholinesterase (AChE).[2][6] AChE is a serine hydrolase that plays an essential role in terminating nerve impulses at cholinergic synapses.

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[2] ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate this signal and allow the synapse to reset, AChE rapidly hydrolyzes ACh into choline and acetic acid.[7]

This compound disrupts this tightly regulated process. By inhibiting AChE, it prevents the breakdown of ACh.[1] This leads to the accumulation of excess ACh in the synaptic cleft, resulting in the continuous and uncontrolled stimulation of postsynaptic receptors.[2] This state of hyperexcitation manifests as tremors, muscle twitching, paralysis, and ultimately, the death of the insect due to respiratory failure.[1][6]

Caption: this compound inhibits AChE, leading to ACh accumulation and hyperexcitation.

Molecular Interaction and Enzyme Kinetics

This compound acts as a pseudo-substrate for AChE. The inhibition process occurs in two steps:

-

Formation of a Reversible Complex: this compound first binds to the active site of AChE to form a reversible Michaelis-Menten-like complex.

-

Carbamylation: The serine hydroxyl group in the active site of AChE attacks the carbonyl group of this compound. This results in the formation of a transient carbamylated enzyme, releasing the 1-naphthol leaving group.[2][7]

Unlike the stable phosphorylated enzyme formed by organophosphates, the carbamylated enzyme is relatively unstable.[5] It undergoes spontaneous hydrolysis, a process known as decarbamylation, which regenerates the active enzyme.[2] However, the rate of carbamylation is significantly faster than the rate of decarbamylation, leading to a net inhibition of enzyme activity as long as this compound is present. The entire process is considered a reversible inhibition.[3][5]

Caption: The kinetic pathway of AChE carbamylation and spontaneous reactivation.

The key kinetic constants in this interaction are:

-

KD : The dissociation constant for the initial enzyme-inhibitor complex.

-

kuni : The first-order rate constant for carbamylation.

-

kr : The first-order rate constant for decarbamylation (reactivation).

-

ki : The second-order rate constant of inhibition (approximated by kuni/KD).[8]

Quantitative Analysis of this compound's Potency

The toxicity of this compound is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the median lethal dose (LD50). These values can vary significantly depending on the target species, enzyme source, and experimental conditions.

| Parameter | Species/System | Value | Reference |

| Oral LD50 | Male Rat | 302.6 mg/kg | [2] |

| Female Rat | 311.5 mg/kg | [2] | |

| Rabbit | 710 mg/kg | [2] | |

| Cat | 125 - 250 mg/kg | [2] | |

| Dermal LD50 | Rat | >2000 mg/kg | [2] |

| Rabbit | >2000 mg/kg | [2] | |

| IC50 | Anopheles gambiae AChE | Range: 0.02 - 1.96 µM (inferred) | [9] |

| Non-target vertebrate AChE | Range: 9.1 nM - 2,094 nM (for 9 commercial carbamates) | [9] | |

| In vitro Reactivation Rate (kr) | Daphnia magna AChE | 1.9 h⁻¹ | [10] |

| In vivo Recovery Rate | Daphnia magna AChE | 0.12 h⁻¹ | [10] |

Experimental Protocols for Studying this compound's Neurotoxicity

Assessing the neurotoxic effects of this compound involves specific biochemical and cell-based assays. The most common method is the in vitro determination of AChE inhibition.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[11]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is used as the substrate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 0.5 mM.

-

Acetylthiocholine Iodide (ATCI) Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Enzyme Solution: Prepare a stock solution of purified AChE (from a source like electric eel or recombinant human) in phosphate buffer. The final concentration should be determined to provide a linear reaction rate under assay conditions.

-

Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in the phosphate buffer to achieve the desired test concentrations (e.g., 1 x 10⁻⁷ to 1 x 10⁻³ M).[12]

-

-

Assay Procedure:

-

Setup: The assay is typically performed in a 96-well microplate.

-

Pre-incubation: To each well, add:

-

Phosphate buffer

-

AChE enzyme solution

-

This compound solution (or vehicle for control)

-

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution to all wells. To initiate the enzymatic reaction, add the ATCI substrate solution.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: A step-by-step flowchart of the Ellman's method for assessing AChE inhibition.

Conclusion

The primary mechanism of action of this compound on the insect nervous system is the potent and reversible inhibition of acetylcholinesterase. This action disrupts the normal hydrolysis of acetylcholine, leading to its accumulation at the synapse and consequent neurotoxic hyperexcitation. The reversibility of the carbamyl-enzyme complex distinguishes its action from the quasi-irreversible inhibition by organophosphates. A thorough understanding of the molecular interactions, enzyme kinetics, and quantitative toxicity, facilitated by standardized in vitro assays, is fundamental for the development of more selective and safer insect control agents and for assessing the environmental and non-target impacts of existing carbamate insecticides.

References

- 1. This compound Fact Sheet [npic.orst.edu]

- 2. npic.orst.edu [npic.orst.edu]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sierra Club Canada [archive.sierraclub.ca]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Chemical Properties of Carbaryl Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Carbaryl, a widely used carbamate insecticide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, reactivity, and degradation pathways of this compound, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

This compound (1-naphthyl-N-methylcarbamate) is a white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various environmental and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [2][3][4] |

| Melting Point | 142 °C (288 °F; 415 K) | [5][6] |

| Boiling Point | Decomposes before boiling | [5][7] |

| Water Solubility | 120 mg/L at 20 °C | [8] |

| Vapor Pressure | 4.1 x 10⁻⁵ mmHg at 25 °C | [9] |

| Log P (Octanol-Water Partition Coefficient) | 2.36 | [6][7] |

| Henry's Law Constant | 2.8 x 10⁻⁹ atm·m³/mol | [7] |

| Appearance | White to light tan crystalline solid | [6][7] |

| Odor | Odorless to faintly characteristic | [7][9] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

This compound exhibits strong absorbance in the ultraviolet region. The UV-Vis spectrum is typically recorded in a solvent such as methanol or acetonitrile. The maximum absorption wavelength (λmax) is observed around 280 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H stretch: ~3300 cm⁻¹

-

C=O (carbamate) stretch: ~1730 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

C-O stretch: ~1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85-7.95 (m, 2H): Aromatic protons

-

δ 7.40-7.55 (m, 4H): Aromatic protons

-

δ 7.30 (d, 1H): Aromatic proton

-

δ 5.15 (br s, 1H): N-H proton

-

δ 2.95 (d, 3H): CH₃ protons

¹³C NMR (100 MHz, CDCl₃):

-

δ 154.5: C=O (carbamate)

-

δ 146.0, 134.5, 129.0, 127.5, 126.5, 125.0, 122.0, 121.0, 118.0, 117.0: Aromatic carbons

-

δ 28.0: CH₃ carbon

Mass Spectrometry (MS)

Electron impact ionization of this compound typically results in a molecular ion peak [M]⁺ at m/z 201. Key fragment ions are observed at m/z 144 (loss of methyl isocyanate) and m/z 115.

Stability and Reactivity

This compound is stable under neutral and acidic conditions but is susceptible to hydrolysis in alkaline environments. It is also subject to degradation by light (photolysis).

Degradation Pathways

The environmental fate of this compound is largely determined by its degradation through hydrolysis and photolysis.

Hydrolysis

In the presence of water, particularly under alkaline conditions, this compound hydrolyzes to form 1-naphthol and methylcarbamic acid. The latter is unstable and further decomposes to methylamine and carbon dioxide.[7]

Photolysis

Exposure to ultraviolet (UV) light can lead to the photodegradation of this compound. The primary photolytic pathway involves the cleavage of the ester bond, generating a 1-naphthoxy radical and a methylcarbamoyl radical. These reactive intermediates can undergo further reactions to form various degradation products, including 1-naphthol and other hydroxylated and dimeric species.

Experimental Protocols

The following sections outline the methodologies for determining the key chemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (OECD TG 102)

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the transition from the solid to the liquid phase occurs.

Apparatus:

-

Melting point apparatus (capillary tube method)

-

Calibrated thermometer or temperature sensor

-

Glass capillary tubes (sealed at one end)

Procedure:

-

A small amount of finely powdered this compound is introduced into a glass capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Determination of Water Solubility (OECD TG 105)

Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically. The flask-shaking method is suitable for substances with solubilities > 10⁻² g/L.

Apparatus:

-

Shaking flask or vessel

-

Constant temperature water bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of Vapor Pressure (OECD TG 104)

Principle: The vapor pressure of a substance is measured as a function of temperature. The gas saturation method is suitable for substances with low vapor pressures.

Apparatus:

-

Gas saturation apparatus (includes a temperature-controlled chamber, a carrier gas supply, and a trapping system)

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

A slow stream of an inert carrier gas (e.g., nitrogen) is passed through or over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent or a cold trap.

-

The amount of trapped this compound is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

-

The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas.

Determination of Partition Coefficient (Octanol-Water) (OECD TG 107)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

A small amount of this compound is dissolved in either n-octanol or water.

-

The two immiscible phases (n-octanol and water) are pre-saturated with each other.

-

A known volume of the this compound solution is mixed with the other phase in a separatory funnel or centrifuge tube.

-

The mixture is agitated until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as log P.

References

- 1. cecas.clemson.edu [cecas.clemson.edu]

- 2. researchgate.net [researchgate.net]

- 3. nucro-technics.com [nucro-technics.com]

- 4. researchgate.net [researchgate.net]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brocku.scholaris.ca [brocku.scholaris.ca]

- 9. oecd.org [oecd.org]

A Comprehensive Toxicological Profile of Carbaryl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been widely used in agricultural and residential settings for decades.[1] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, experimental methodologies, and mechanistic pathways to support research and development activities.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed via oral and inhalation routes, with dermal absorption being slower.[1][3] Following absorption, it is distributed to various tissues.[4] Studies in pregnant rats have shown that this compound and/or its metabolites can cross the placenta and distribute to fetal tissues.[5]

The metabolism of this compound primarily occurs in the liver through hydrolysis to 1-naphthol, which is then conjugated for excretion.[6] The half-life of this compound is relatively short, and it is rapidly metabolized and eliminated from the body, primarily in the urine.[7][8] Due to this rapid breakdown and elimination, this compound does not tend to accumulate in mammalian tissues.[7]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE) at nerve synapses and neuromuscular junctions.[1][2] this compound carbamylates the active site of AChE, rendering it unable to hydrolyze acetylcholine.[2] This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation. Unlike organophosphates, the binding of carbamates to AChE is reversible.[2]

Acute Toxicity

This compound exhibits moderate to high acute toxicity upon oral ingestion in mammals.[9][10] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, twitching, and in severe cases, respiratory distress and paralysis.[7][11][12]

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | LD50 (mg/kg) | Reference(s) |

| Rat (male) | Oral | 225 - 302.6 | [1][11][12] |

| Rat (female) | Oral | 311.5 | [11][12] |

| Rat | Dermal | >2000 | [11][12] |

| Rat | Inhalation (4h) | LC50 >3.4 mg/L | [11][12] |

| Rabbit | Oral | 710 | [11][12] |

| Rabbit | Dermal | >2000 | [11][12] |

| Mouse | Oral | 100 - 650 | [9] |

| Cat | Oral | 125 - 250 | [11][12] |

| Pig | Oral | 150 - 300 (symptomatic) | [11][12] |

Experimental Protocols for Acute Toxicity Studies

Acute oral toxicity studies, such as those determining the LD50, typically follow standardized guidelines (e.g., OECD Test Guideline 401, 420, or 423). A typical protocol involves:

-

Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar), mice, or rabbits of a specific sex.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound, typically dissolved or suspended in a vehicle like corn oil, is administered by oral gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to target organ toxicity. The primary effects observed in subchronic and chronic studies are related to cholinesterase inhibition and effects on the kidney and liver.[10][13]

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference(s) |

| Rat | 90-day | 1.0 | 10 | Developmental neurotoxicity (neurological changes in maternal animals) | [13][14] |

| Rat | 2-year | 10 | - | No effects observed at or below this dose | [9] |

| Dog | 1-year | - | 3.1 | Decreased plasma and brain cholinesterase | [14] |

| Dog | 1-year | 1.8 | - | Kidney cloudy swelling of tubules |

Experimental Protocols for Chronic Toxicity Studies

Chronic toxicity studies, often combined with carcinogenicity assessments, are designed to evaluate the effects of long-term exposure. A representative protocol would include:

-

Animal Model: Typically rats and mice.

-

Dose Administration: this compound is administered in the diet for an extended period (e.g., 2 years).

-

In-life Monitoring: Regular monitoring of clinical signs, body weight, food consumption, and hematology/clinical chemistry parameters.

-

Pathology: Comprehensive gross and microscopic examination of tissues and organs at the end of the study.

Carcinogenicity

The carcinogenic potential of this compound has been the subject of numerous studies with some conflicting results.[1][15] The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on studies showing an increased incidence of tumors in mice.[3][7] In contrast, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and experimental animals.[16][17][18]

Table 3: Carcinogenicity of this compound in Mammals

| Species | Route | Findings | Reference(s) |

| Mouse (male) | Oral (dietary) | Increased incidence of blood vessel tumors. | [3] |

| Mouse (male & female) | Oral (dietary, highest dose) | Increased incidence of kidney and liver cancers. | [3] |

| Rat | Oral | Increased incidence of urinary bladder, liver, thyroid, and kidney tumors in some studies. | [13] |

| Rat & Mouse | Oral | Several other studies found no significant increase in tumor incidence. | [12][18] |

Genotoxicity

This compound has been tested in a variety of in vitro and in vivo genotoxicity assays. While some in vitro studies at high, cytotoxic concentrations have shown evidence of clastogenic potential (the ability to cause chromosomal damage), the overall weight of evidence from in vivo studies suggests that this compound is not genotoxic. It is generally considered not to damage DNA directly and is unlikely to be mutagenic in humans.[19]

Reproductive and Developmental Toxicity

Studies in experimental animals have shown that this compound can adversely affect reproduction and development, though often at doses that also cause maternal toxicity.[19] Effects have included reduced fertility, increased pup mortality, and developmental abnormalities.[10]

Table 4: Reproductive and Developmental Toxicity of this compound in Mammals

| Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference(s) |

| Rat | 4.7 (reproduction) | - | Decreased parental body weight gain, increased pup mortality. | |

| Dog | 3.1 (developmental) | 6.3 | Skeletal and visceral abnormalities in the absence of maternal toxicity. |

Neurotoxicity

The primary neurotoxic effect of this compound is due to its inhibition of acetylcholinesterase, as previously described.[1][10] In addition to the acute cholinergic symptoms, prolonged low-level exposure has been associated with headaches, memory loss, muscle weakness, and anorexia.[10] Studies have also investigated the potential for developmental neurotoxicity, with some evidence suggesting that neonatal exposure can lead to persistent behavioral and cognitive impairments in mice, even at doses that do not cause systemic toxicity.[20]

Conclusion

This compound is a moderately to highly toxic compound in mammals, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. The toxicological profile is characterized by acute cholinergic effects, and with repeated exposure, potential for target organ toxicity, particularly to the kidneys and liver. The evidence for carcinogenicity is mixed, with differing classifications by regulatory and international health agencies. While some in vitro genotoxicity has been observed, in vivo data are largely negative. Reproductive and developmental effects have been noted, typically at maternally toxic doses. The neurotoxic effects of this compound, both acute and potentially developmental, remain a key area of concern. This comprehensive guide provides essential data and mechanistic insights to aid researchers and professionals in the ongoing evaluation of this compound's safety profile.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound Fact Sheet [npic.orst.edu]

- 4. This compound distribution in rabbit tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretion and disposition of [14C]this compound in pregnant, non-pregnant and foetal tissues of the rat after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 262. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 7. npic.orst.edu [npic.orst.edu]

- 8. Pharmacokinetics and metabolism of two carbamate insecticides, this compound and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. extoxnet.orst.edu [extoxnet.orst.edu]

- 10. epa.gov [epa.gov]

- 11. response.epa.gov [response.epa.gov]

- 12. npic.orst.edu [npic.orst.edu]

- 13. fsc.go.jp [fsc.go.jp]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Carcinogenic and cocarcinogenic studies with this compound following topical exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. monographs.iarc.who.int [monographs.iarc.who.int]

- 17. monographs.iarc.who.int [monographs.iarc.who.int]

- 18. This compound (IARC Summary & Evaluation, Volume 12, 1976) [inchem.org]

- 19. This compound | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Developmental neurotoxic effects of two pesticides: Behavior and biomolecular studies on chlorpyrifos and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbaryl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings for the control of a wide variety of insect pests. Its widespread application necessitates a thorough understanding of its environmental persistence, mobility, and transformation processes to accurately assess its ecological impact and potential risks to non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, with a focus on hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in environmental science and drug development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Water Solubility | 40 mg/L at 30°C | [2] |

| Vapor Pressure | 4.1 x 10⁻⁷ mmHg at 25°C | [3] |

| Henry's Law Constant | 5.3 x 10⁻⁶ atm·m³/mol | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.59 - 2.3 | [2] |

Environmental Degradation Pathways

This compound is susceptible to degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation, which collectively contribute to its dissipation in soil and aquatic systems.[3]

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, particularly in neutral to alkaline aquatic environments. The reaction involves the cleavage of the carbamate ester linkage, yielding 1-naphthol and methylcarbamic acid. Methylcarbamic acid is unstable and further decomposes to methylamine and carbon dioxide.[3]

The rate of hydrolysis is highly dependent on pH and temperature. This compound is relatively stable under acidic conditions but hydrolyzes rapidly in alkaline media.[3][4]

Quantitative Data on this compound Hydrolysis

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5 | 25 | 1600 days | [5] |

| 6 | 20 | 406 days | [2] |

| 7 | 20 | 10-16 days | [4] |

| 7 | 25 | 12 days | [5] |

| 8 | 20 | 1.3-1.9 days | [4] |

| 9 | 25 | 3.2 hours | [5] |

| 10 | 25 | 15 minutes | [1] |

Experimental Protocol: Determination of this compound Hydrolysis Rate

This protocol is adapted from an undergraduate environmental chemistry laboratory experiment and provides a straightforward method for determining the hydrolysis rate of this compound.[6][7]

Objective: To determine the pseudo-first-order rate constant for the base-catalyzed hydrolysis of this compound.

Materials:

-

This compound stock solution (e.g., 1000 mg/L in methanol)

-

Buffer solutions (pH 7, 9, and 10)

-

Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Constant temperature water bath

Procedure:

-

Preparation of Reaction Solutions:

-

For each pH to be tested, prepare a buffered solution in a volumetric flask.

-

Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in a water bath.

-

Spike the buffer solution with a small volume of the this compound stock solution to achieve a known initial concentration (e.g., 10 mg/L). Mix thoroughly.

-

-

Spectrophotometric Monitoring:

-

The hydrolysis of this compound to 1-naphthol can be monitored spectrophotometrically. At pH ≥ 10, the product 1-naphthol exists as the 1-naphthoxide ion, which exhibits a distinct absorbance maximum around 320-330 nm, minimizing interference from the parent this compound.[6]

-

Immediately after adding this compound, withdraw an aliquot of the reaction solution, place it in a quartz cuvette, and measure the initial absorbance at the predetermined wavelength.

-

At regular time intervals, withdraw aliquots from the reaction solution and measure the absorbance. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for higher pH).

-

-

Data Analysis:

-

The concentration of 1-naphthol produced over time is proportional to the increase in absorbance.

-

The hydrolysis of this compound follows pseudo-first-order kinetics under constant pH.

-

Plot the natural logarithm of the remaining this compound concentration (or a related absorbance value) versus time.

-

The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear plot.

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Photolysis

Photolysis, or photodegradation, is another significant abiotic process contributing to the breakdown of this compound in the environment, particularly in the upper layers of water bodies and on soil surfaces.[3] this compound can undergo both direct and indirect photolysis.

-

Direct Photolysis: Occurs when this compound directly absorbs sunlight, leading to its transformation.

-

Indirect Photolysis: Involves photosensitizers present in the environment, such as dissolved organic matter (DOM) and nitrate ions, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) that then degrade this compound.[3]

The primary photoproduct of this compound is often 1-naphthol, which itself can be further photodegraded. Other reported photoproducts include various naphthoquinones.[3]

Quantitative Data on this compound Photolysis

| Medium | Conditions | Half-life (t½) | Reference |

| Distilled Water | Sunlight | 21 days | [5] |

| River Water (pH 7.3-8) | Natural and artificial light | < 2 weeks | [5] |

| Deionized Water | June midday sunlight (pH 5.5) | 45 hours | [4] |

| Soil Surface | Not specified | 16 days | [7] |

Experimental Protocol: Measurement of this compound Photolysis Rate

This protocol outlines a general procedure for determining the photolysis rate of this compound in an aqueous solution.[8][9]

Objective: To measure the rate of this compound degradation under controlled light conditions.

Materials:

-

This compound stock solution

-

Purified water (e.g., deionized or HPLC grade)

-

Quartz or borosilicate glass reaction vessels

-

A light source that simulates sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight

-

Radiometer or actinometer to measure light intensity

-

HPLC system for analysis of this compound and its photoproducts

-

Dark control samples

Procedure:

-

Preparation of Test Solutions:

-

Prepare a solution of this compound in purified water at a known concentration.

-

If studying indirect photolysis, the water matrix can be amended with photosensitizers like humic acids or nitrates.

-

-

Irradiation:

-

Fill the reaction vessels with the test solution.

-

Place the vessels under the light source. A constant temperature should be maintained.

-

Simultaneously, prepare identical "dark control" samples by wrapping the vessels in aluminum foil to exclude light. These controls will account for any degradation due to other processes like hydrolysis.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of this compound and its major degradation products (e.g., 1-naphthol) using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of irradiation time for both the light-exposed and dark control samples.

-

The rate of photolysis can be determined by subtracting the degradation rate in the dark from the degradation rate in the light.

-

The photolysis rate constant can be calculated by fitting the data to an appropriate kinetic model (often first-order).

-

The quantum yield, a measure of the efficiency of the photochemical process, can be determined if the light intensity and the molar absorption coefficient of this compound are known.

-

Microbial Degradation

Microbial degradation is a crucial biotic pathway for the breakdown of this compound in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize this compound as a source of carbon and nitrogen.[10][11] The initial and key step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate linkage by a this compound hydrolase enzyme, releasing 1-naphthol and methylamine.[12]

The subsequent degradation of 1-naphthol proceeds through various aromatic catabolic pathways, often involving hydroxylation and ring cleavage. Common intermediates include salicylate and gentisate, which are further metabolized into central metabolic pathways like the TCA cycle.[6][13]

Microbial Degradation Pathway of this compound

The following diagram illustrates a common microbial degradation pathway for this compound, primarily observed in Pseudomonas species.[5]

Caption: Microbial degradation pathway of this compound.

Quantitative Data on this compound Microbial Degradation

| Environment | Conditions | Half-life (t½) | Reference |

| Soil | Aerobic | 4 days | [5] |

| Soil | Anaerobic | 72.2 days | [5] |

| Flooded Soil | Not specified | Faster than non-flooded | [9] |

| Soil with previous pesticide application | Not specified | Faster degradation | [10] |

Experimental Protocol: Assessing this compound Biodegradation in a Soil Slurry

This protocol provides a method for evaluating the microbial degradation of this compound in a controlled laboratory setting.[14]